Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, cyclohexyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, cyclohexyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid core substituted with a chlorine atom, a thienyl group, and a cyclohexyl ester moiety. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, cyclohexyl ester typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzoic Acid Derivative: The initial step involves the chlorination of benzoic acid to introduce the chlorine atom at the 2-position.
Thienyl Group Introduction: The 3-methyl-2-thienyl group is then introduced through a thioxomethylation reaction, which involves the use of thioxomethylating agents under controlled conditions.
Cyclohexyl Ester Formation: Finally, the cyclohexyl ester moiety is introduced via esterification, using cyclohexanol and appropriate catalysts to achieve the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, cyclohexyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienyl derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, cyclohexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways related to inflammation, microbial growth, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.
Thienyl compounds: Molecules containing the thienyl group with varying functional groups.
Cyclohexyl esters: Esters with cyclohexyl groups attached to different acid moieties.
Uniqueness
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, cyclohexyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
178869-98-2 |
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Molecular Formula |
C19H20ClNO2S2 |
Molecular Weight |
394.0 g/mol |
IUPAC Name |
cyclohexyl 2-chloro-5-[(3-methylthiophene-2-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C19H20ClNO2S2/c1-12-9-10-25-17(12)18(24)21-13-7-8-16(20)15(11-13)19(22)23-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,21,24) |
InChI Key |
BIJMVSYUOVPQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3 |
Origin of Product |
United States |
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